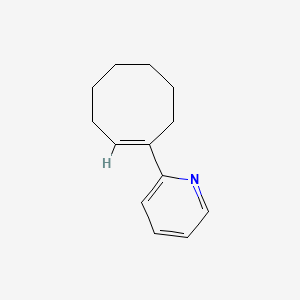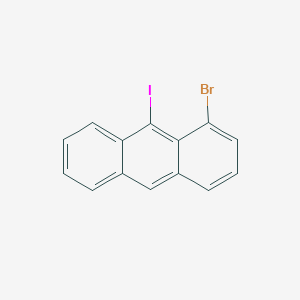
5-Hydroxyemodin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Hydroxyemodin is a naturally occurring anthraquinone derivative. It is a hydroxylated form of emodin, which is found in various plants, fungi, and lichens. This compound has garnered significant interest due to its diverse biological activities and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
5-Hydroxyemodin can be synthesized through various chemical routes. One common method involves the hydroxylation of emodin. This process typically requires specific catalysts and controlled reaction conditions to ensure the selective introduction of the hydroxyl group at the desired position.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale extraction from natural sources, followed by purification processes. Advanced techniques such as chromatography and crystallization are employed to obtain high-purity this compound suitable for various applications.
化学反应分析
Types of Reactions
5-Hydroxyemodin undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different biological activities.
Substitution: Various substitution reactions can introduce different functional groups into the molecule, altering its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce hydroquinones.
科学研究应用
5-Hydroxyemodin has a wide range of scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various derivatives with potential biological activities.
Biology: Studies have shown that this compound exhibits antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications in treating various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 5-Hydroxyemodin involves its interaction with various molecular targets and pathways. It has been shown to inhibit enzymes such as monoamine oxidase, which plays a role in neuropsychiatric disorders. Additionally, it can modulate signaling pathways involved in inflammation and cell proliferation, contributing to its therapeutic potential.
相似化合物的比较
Similar Compounds
Emodin: The parent compound of 5-Hydroxyemodin, known for its laxative and anticancer properties.
2-Hydroxyemodin: Another hydroxylated derivative with distinct biological activities.
4-Hydroxyemodin: Similar to this compound but with the hydroxyl group at a different position, leading to different properties.
Uniqueness
This compound is unique due to its specific hydroxylation pattern, which imparts distinct biological activities compared to other hydroxylated derivatives. Its ability to inhibit monoamine oxidase and modulate various signaling pathways makes it a promising candidate for therapeutic applications.
属性
CAS 编号 |
20324-66-7 |
|---|---|
分子式 |
C15H10O6 |
分子量 |
286.24 g/mol |
IUPAC 名称 |
1,2,4,5-tetrahydroxy-7-methylanthracene-9,10-dione |
InChI |
InChI=1S/C15H10O6/c1-5-2-6-10(7(16)3-5)15(21)11-8(17)4-9(18)14(20)12(11)13(6)19/h2-4,16-18,20H,1H3 |
InChI 键 |
ITCNKLLBKUYLLV-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C(=C(C=C3O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


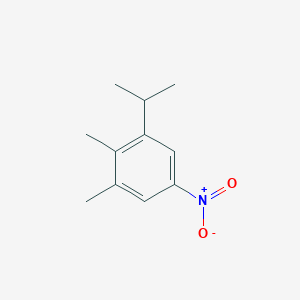
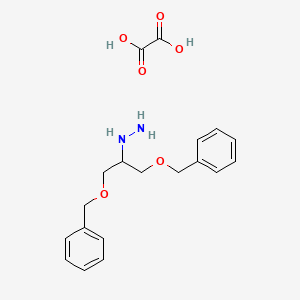
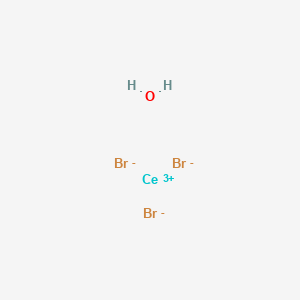
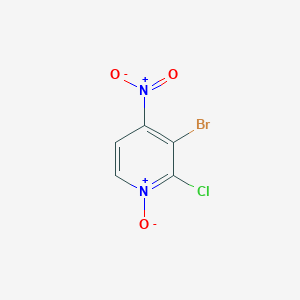
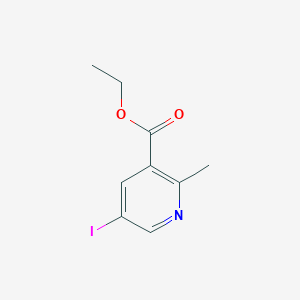
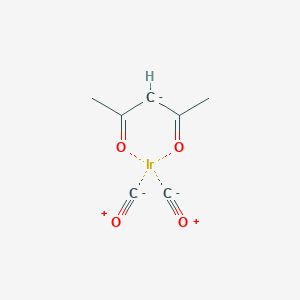
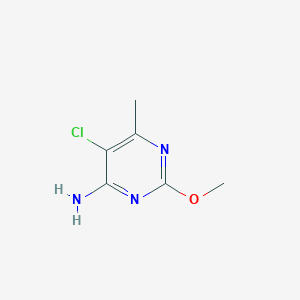
![6,8-Dimethylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13141291.png)

![sodium;[(2R)-3-[2-[6-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]hexanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B13141300.png)

